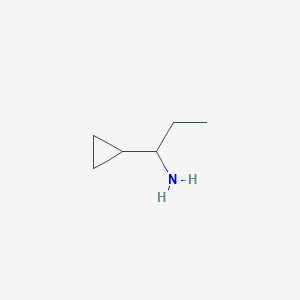

1-Cyclopropylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSMQHKMPTBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398393 | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219736-10-4 | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide addresses the physicochemical properties of 1-Cyclopropylpropan-1-amine, a primary amine of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule in public literature, this document provides a comprehensive framework for its characterization. It outlines the predicted properties based on computational models and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. For comparative context, experimentally verified data for the parent compound, Cyclopropylamine, is included. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, or synthesize this compound.

Introduction and Molecular Identification

This compound, with the systematic IUPAC name (cyclopropyl)propan-1-amine, is a primary amine characterized by a cyclopropyl group and an ethyl group attached to the alpha-carbon. Its unique structure, combining a strained cyclopropyl ring with a short alkyl chain, suggests potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The strained ring can impart unique conformational constraints and metabolic properties to larger molecules.

Molecular Structure:

Key Identifiers:

-

Molecular Formula: C₆H₁₃N

-

Canonical SMILES: CCC(C1CC1)N

-

InChI Key: OXXSMQHKMPTBAR-UHFFFAOYSA-N

-

Molecular Weight: 99.17 g/mol

Predicted and Known Physicochemical Properties

While experimental values are absent, computational models provide estimations for certain properties. These predictions are valuable for initial experimental design and computational screening.

Predicted Properties of this compound

The following data is derived from computational models and mass spectrometry predictions.

| Property | Predicted Value | Source / Method |

| Molecular Weight | 99.177 g/mol | Calculation from Formula |

| Monoisotopic Mass | 99.1048 Da | PubChemLite[1] |

| XLogP3-AA | 1.0 | PubChemLite (Predicted)[1] |

| Topological Polar Surface Area | 26 Ų | Guidechem (Computed)[2] |

| Complexity | 57.2 | Guidechem (Computed)[2] |

| Rotatable Bond Count | 2 | Guidechem (Computed)[2] |

Predicted Mass Spectrometry Adducts:

| Adduct | m/z |

| [M+H]⁺ | 100.11208 |

| [M+Na]⁺ | 122.09402 |

| [M-H]⁻ | 98.097524 |

Table data sourced from PubChemLite, calculated using the CCSbase model.[1]

Experimental Properties of Cyclopropylamine (Analogue Compound)

For comparative purposes, the following table lists the experimentally determined properties of Cyclopropylamine (C₃H₇N), the parent compound without the propyl group. These values offer a baseline for estimating the properties of this compound. The addition of the propyl group is expected to increase the boiling point, melting point, and hydrophobicity (LogP) while decreasing water solubility.

| Property | Experimental Value | Source |

| CAS Number | 765-30-0 | ChemicalBook[3] |

| Molecular Weight | 57.09 g/mol | Ataman Kimya |

| Appearance | Colorless liquid | Ataman Kimya |

| Boiling Point | 49-50 °C | ChemicalBook[3] |

| Melting Point | -50 °C | ChemicalBook[3] |

| Density | 0.824 g/mL at 25 °C | ChemicalBook[3] |

| pKa | 9.10 (at 25 °C) | ChemicalBook[3] |

| LogP | 0.070 | ChemicalBook[3] |

| Water Solubility | Miscible | Ataman Kimya |

| Refractive Index (n²⁰/D) | 1.420 | ChemicalBook[3] |

Synthesis and Purification

A scalable synthesis for optically active 1-cyclopropylalkyl-1-amines has been described in patent literature, providing a viable route to this compound.[4] The general method involves the reductive amination of a corresponding ketone.

Synthetic Pathway via Reductive Amination

The synthesis of this compound can be achieved starting from 1-cyclopropylpropan-1-one.[5] This method is a standard and robust approach for amine synthesis.[6]

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropylpropan-1-one in a protic solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent is critical; stronger reducing agents may not be necessary and could lead to side reactions.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methods for determining the key physicochemical properties of a novel primary amine like this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the basicity of the amine. Titration is the most direct and reliable method.

Workflow for pKa Determination:

Caption: Workflow for determining pKa via potentiometric titration.

Protocol:

-

Preparation: Prepare a dilute aqueous solution of the purified amine of a known concentration (e.g., 0.01 M).

-

Titration: Use a calibrated pH meter to monitor the pH of the solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments.

-

Data Collection: Record the pH after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of acid added. The point of maximum slope on the titration curve corresponds to the equivalence point. The pH at the volume of acid that is half of the equivalence point volume is equal to the pKa of the amine's conjugate acid.

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation and purity assessment.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will confirm the presence of the cyclopropyl, ethyl, and amine protons. The hydrogens on the carbon adjacent to the nitrogen are expected to appear deshielded, likely in the 2.3-3.0 ppm range.[7] The N-H protons often appear as a broad signal, and their chemical shift can be concentration-dependent.[7] Adding a drop of D₂O will cause the N-H signal to disappear, confirming its identity.[7]

-

¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded and is expected to appear in the 10-65 ppm region.[7]

4.2.2. Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to show two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[8] These bands are typically sharper than the broad O-H stretch of alcohols. A C-N stretching absorption should be visible in the 1000-1250 cm⁻¹ range for an aliphatic amine.[7]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z = 99. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent. A prominent fragmentation pathway for amines is alpha-cleavage, which would involve the loss of the ethyl group (C₂H₅•, 29 Da) or the cyclopropyl group (C₃H₅•, 41 Da).

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound.

-

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method. A column with a polar stationary phase is recommended for analyzing amines. A Flame Ionization Detector (FID) would provide excellent sensitivity. GC coupled with Mass Spectrometry (GC-MS) is the definitive method for both separation and identification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, often with a derivatizing agent to improve detection by UV or fluorescence detectors, as simple amines lack a strong chromophore.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for a volatile, primary aliphatic amine. Based on the properties of the analogue Cyclopropylamine, it should be considered flammable, corrosive, and potentially harmful if swallowed or inhaled.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While its physicochemical properties have not yet been extensively documented in the literature, this guide provides a robust framework for its characterization. The predicted properties offer a starting point for experimental design, and the detailed protocols for synthesis, purification, and analysis provide a clear path for researchers to obtain the necessary experimental data. The provided information on the well-characterized analogue, Cyclopropylamine, serves as a useful benchmark for these future investigations.

References

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549699, 1-Cyclopropylpropan-1-one. Retrieved from [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PubChemLite. (n.d.). This compound (C6H13N). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H13N) [pubchemlite.lcsb.uni.lu]

- 2. guidechem.com [guidechem.com]

- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 5. 1-Cyclopropylpropan-1-one | C6H10O | CID 549699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Cyclopropylpropan-1-amine: Synthesis, Analysis, and Applications

This guide provides an in-depth exploration of 1-Cyclopropylpropan-1-amine, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, scalable synthesis protocols, robust analytical methodologies, and its role in modern medicinal chemistry, grounding all claims in authoritative sources.

Core Identification and Physicochemical Properties

This compound is a primary amine featuring a cyclopropyl group attached to the alpha-carbon of a propyl chain. This structural motif is of significant interest in medicinal chemistry, where the cyclopropyl group is often used to modulate a compound's metabolic stability, potency, and solubility.[1][2] The amine is typically handled and supplied as its hydrochloride salt to enhance stability and ease of handling.

The primary identifier for the hydrochloride salt of this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | ChemShuttle[3] |

| CAS Number | 677743-70-3 | ChemShuttle[3] |

| Molecular Formula | C₆H₁₄ClN | [4] |

| Molecular Weight | 135.64 g/mol | [4] |

| Purity | Typically ≥97% | [4] |

| PubChem CID | 18769937 | [4] |

The presence of the strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties compared to a simple alkyl substituent.[5] This has profound implications for how the molecule interacts with biological targets.

Figure 1: Structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of chiral amines like this compound is a critical step for their application in pharmaceuticals. A scalable and efficient process is paramount. Reductive amination of a ketone precursor is a robust and widely adopted method in industrial settings.[6] This approach offers high yields and control over stereochemistry when using a chiral auxiliary.

The logical precursor for this compound is 1-cyclopropylpropan-1-one (CAS: 6704-19-4).[7] The synthesis can be designed as a three-step process: imine formation, diastereoselective reduction, and debenzylation.

Figure 2: Scalable Synthetic Workflow.

Protocol: Scalable Synthesis of Optically Active this compound

This protocol is adapted from established methods for similar 1-cyclopropyl alkyl-1-amines.[6]

Step 1: Condensation to Form Imine (INT1)

-

To a flame-dried reactor under an inert atmosphere (Argon or Nitrogen), charge 1-cyclopropylpropan-1-one (1.0 eq) and a suitable solvent such as toluene.

-

Add (S)-(-)-α-phenylethylamine (1.05 eq).

-

Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 eq), dropwise while maintaining the temperature below 30°C. The use of a Lewis acid is crucial as it activates the carbonyl group of the ketone, facilitating the nucleophilic attack by the amine and subsequent dehydration to form the imine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by GC-MS or TLC.

Step 2: Reduction to Secondary Amine (INT2)

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions. The choice of a simple hydride donor like NaBH₄ is cost-effective and generally provides good diastereoselectivity, driven by steric hindrance from the bulky phenylethyl group on the imine.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the reduction is complete.

-

Carefully quench the reaction with water and perform a standard aqueous workup. Extract the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Debenzylation to Primary Amine (I)

-

Dissolve the crude secondary amine intermediate (INT2) in a solvent like methanol or ethanol.

-

Transfer the solution to a hydrogenation reactor.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C, ~5 mol%).

-

Pressurize the reactor with hydrogen gas (H₂) to the appropriate pressure (e.g., 50-100 psi) and heat to 40-50°C.

-

Monitor the reaction for the consumption of hydrogen and completion by LC-MS.

-

Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

The resulting primary amine can be isolated as the free base or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether for improved stability and handling.[8]

Analytical Methodologies

Accurate determination of this compound, especially as a potential impurity or in a reaction mixture, requires a sensitive and specific analytical method. Due to its lack of a strong chromophore, direct UV-Vis detection in HPLC is challenging. Ion chromatography with conductivity detection is an excellent alternative for analyzing such aliphatic amines.[9]

Principle of Ion Chromatography for Amine Analysis

The amine is protonated in an acidic mobile phase, allowing it to be treated as a cation. It is then separated from other components on a cation-exchange column. A conductometric detector measures the change in the electrical conductivity of the eluent as the analyte passes through, providing a sensitive and nearly universal detection method for ionic species.[9]

Figure 3: Analytical Workflow via Ion Chromatography.

Protocol: Determination by Ion Chromatography

This is a representative protocol based on validated methods for similar small amines.[9]

-

Instrumentation: An ion chromatograph equipped with an isocratic pump, a cation-exchange column (e.g., Metrosep C4, 250 mm x 4.0 mm), and a conductivity detector.

-

Mobile Phase Preparation: Prepare a 5 mM hydrochloric acid solution containing 10% (v/v) acetonitrile. Filter and degas the solution before use. The acidic mobile phase ensures the amine is fully protonated, and the acetonitrile helps in modulating the retention.

-

Standard Preparation: Prepare a stock solution of this compound hydrochloride standard. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

-

Sample Preparation: Accurately weigh the sample (e.g., drug substance) and dissolve it in the mobile phase to achieve a target concentration. Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 27°C

-

Injection Volume: 20 µL

-

Detection: Suppressed conductivity

-

-

Analysis: Inject the standards and the sample. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount by comparing the peak area to the calibration curve generated from the standards. The method should be validated for specificity, linearity, precision, and accuracy.

Applications in Drug Development

The cyclopropylamine moiety is a privileged structural element in modern drug discovery.[1] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][10] This can increase the half-life of a drug.

-

Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[2]

-

Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and solubility, which are critical for oral bioavailability and overall drug-likeness.[2][3]

-

Key Building Block: this compound serves as a key intermediate for synthesizing more complex molecules.[6] It is particularly useful in creating compounds for treating inflammatory diseases, such as ROR gamma modulators.[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound and its precursors.

Table 2: Hazard Identification and Handling

| Aspect | Recommendation | Source |

| GHS Hazards (Precursor) | 1-Cyclopropylpropan-1-one is a flammable liquid, toxic if swallowed, and causes skin and eye irritation.[7] The amine is expected to be corrosive and an irritant. | PubChem[7] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12] | CDH Fine Chemical[11], Angene Chemical[12] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid inhalation of vapors or mists.[11] Keep away from heat, sparks, and open flames.[11][13] Use non-sparking tools and ground all equipment to prevent static discharge.[13][14] | Fisher Scientific[13], CDH Fine Chemical[11], Thermo Fisher Scientific[14] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Amines can be sensitive to air and carbon dioxide, so storage under an inert atmosphere (e.g., Argon) is recommended.[13] | Fisher Scientific[13], CDH Fine Chemical[11] |

| Accidental Release | Shut off all ignition sources.[15] Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not let the product enter drains.[13] | Fisher Scientific[13], Airgas[15] |

References

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

1-Cyclopropylpropan-1-one | C6H10O | CID 549699. PubChem, National Institutes of Health. [Link]

-

Process for the manufacture of cyclopropylamine. European Patent Office - EP 0205403 B1. [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

1-Cyclopropylethanamine | C5H11N | CID 519239. PubChem, National Institutes of Health. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC, National Institutes of Health. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Angene Chemical. [Link]

- Process for the manufacture of cyclopropylamine.

-

SAFETY DATA SHEET - Cyclopropane. Airgas. [Link]

-

Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC, National Institutes of Health. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. This compound hydrochloride;CAS No.:677743-70-3 [chemshuttle.com]

- 4. labsolu.ca [labsolu.ca]

- 5. longdom.org [longdom.org]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. 1-Cyclopropylpropan-1-one | C6H10O | CID 549699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. airgas.com [airgas.com]

Spectroscopic Characterization of 1-Cyclopropylpropan-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-cyclopropylpropan-1-amine. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its spectral properties is crucial for its unambiguous identification and quality control. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. While experimental data for this specific molecule is not widely published, this guide will provide predicted spectral features based on established principles and data from analogous structures. This approach offers a robust framework for researchers and drug development professionals working with this and related compounds.

Introduction to this compound and its Spectroscopic Importance

This compound (C₆H₁₃N) is a primary amine featuring a cyclopropyl group attached to the α-carbon of a propyl amine chain.[1] The presence of the strained three-membered cyclopropyl ring and the amine functional group imparts unique chemical properties to the molecule, making it a valuable building block in the synthesis of various organic compounds, including potential pharmaceutical agents.[2]

Accurate structural elucidation is a cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for its unequivocal identification. This guide will explore the expected spectroscopic data for this compound, providing a foundational understanding for its synthesis, purification, and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing effect of the amine group and the unique electronic nature of the cyclopropyl ring will significantly influence the chemical shifts.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -NH₂ | 0.5 - 2.0 | Broad Singlet | 2H |

| H-1 | ~2.5 | Multiplet | 1H |

| -CH₂- (propyl) | ~1.4 | Multiplet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

| H-a (cyclopropyl methine) | 0.8 - 1.2 | Multiplet | 1H |

| H-b, H-c (cyclopropyl methylene) | 0.2 - 0.6 | Multiplet | 4H |

Causality behind Predictions: The chemical shift of the proton on the carbon bearing the amine (H-1) is expected to be downfield due to the deshielding effect of the nitrogen atom.[3] The protons of the ethyl group will show a typical triplet for the methyl group and a multiplet for the methylene group due to coupling with each other and with H-1. The cyclopropyl protons are known to appear in the upfield region of the spectrum, often below 1 ppm, due to the anisotropic magnetic field generated by the ring currents.[4] The N-H protons of the primary amine will likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.[3]

Diagram: Predicted ¹H NMR Splitting Pattern Logic

Caption: Predicted spin-spin coupling in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, but with a few key differences:

-

A larger amount of sample or a longer acquisition time is often required due to the lower natural abundance of the ¹³C isotope.

-

Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 55 - 65 |

| C-2 (propyl) | 25 - 35 |

| C-3 (propyl) | 10 - 15 |

| C-a (cyclopropyl methine) | 10 - 20 |

| C-b, C-c (cyclopropyl methylene) | 0 - 10 |

Causality behind Predictions: The carbon atom attached to the nitrogen (C-1) will be the most downfield due to the electronegativity of nitrogen.[3][6] The carbons of the propyl chain will have chemical shifts similar to those in other aliphatic amines. The cyclopropyl carbons are characteristically found at very high field (low ppm values), sometimes even below 0 ppm, due to the high degree of s-character in the C-C bonds and the ring strain.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a neat liquid (if boiling point is high enough) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.

-

Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups and types of bonds.

Predicted IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-H Stretch (cyclopropyl) | ~3080 | Medium-Weak |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Weak |

Causality behind Predictions: As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[8][9] The presence of C-H bonds in the propyl chain will result in strong absorptions in the 2850-3000 cm⁻¹ range.[8] The C-H bonds of the cyclopropyl ring are expected to absorb at a slightly higher frequency (~3080 cm⁻¹) due to the increased s-character of the C-H bonds. The N-H bending vibration is characteristic of primary amines and appears in the 1590-1650 cm⁻¹ region.[3][9] The C-N stretching vibration is typically found in the fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or chemical ionization (CI). Electrospray ionization (ESI) is common for LC-MS.

-

Mass Analysis: The ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data for this compound

The molecular formula of this compound is C₆H₁₃N, with a monoisotopic mass of 99.1048 g/mol .[1]

Predicted Adducts and m/z Values

| Adduct | Predicted m/z |

| [M+H]⁺ | 100.1121 |

| [M+Na]⁺ | 122.0940 |

Data sourced from PubChem predictions.[1]

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 99) would be expected to undergo fragmentation. Key fragmentation pathways would likely involve:

-

α-Cleavage: The bond between C-1 and C-2 of the propyl chain is likely to break, leading to the formation of a stable iminium ion. This is a very common fragmentation pathway for amines.

-

Loss of the Propyl Group: Cleavage of the bond between the cyclopropyl ring and the α-carbon.

-

Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring may undergo rearrangement and fragmentation.

Diagram: Predicted Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation of this compound. This guide has outlined the predicted spectral data based on fundamental principles and comparison with analogous structures. The provided information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and related compounds. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard in chemical characterization.

References

-

PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H-NMR of Cyclopropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclopropyl amine, 765-30-0. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H13N) [pubchemlite.lcsb.uni.lu]

- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 1-Cyclopropylpropan-1-amine: Structural Analogues and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropylpropan-1-amine scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and conformational constraint. This technical guide provides a comprehensive overview of the synthesis, structural analogues, and derivatives of this compound, with a focus on their potential applications in drug discovery. We will delve into the rationale behind the design of these compounds, provide detailed synthetic protocols, and explore the structure-activity relationships (SAR) that govern their biological activity. This document is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics incorporating this promising chemical motif.

Introduction: The Significance of the Cyclopropylpropylamine Moiety

The cyclopropyl group is a bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. The this compound core combines these advantageous features with a primary amine that serves as a versatile handle for further chemical modification, making it an attractive starting point for the development of new chemical entities.

Derivatives of cyclopropylamine have shown a wide range of biological activities, including acting as inhibitors of monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases, as well as exhibiting potential in oncology and infectious diseases.[4][5][6] This guide will specifically focus on the this compound scaffold, exploring its unique potential in the landscape of drug discovery.

Synthesis of the this compound Core

The primary and most direct route to this compound is through the reductive amination of 1-cyclopropylpropan-1-one. This method is highly versatile and can be adapted for the synthesis of a wide array of N-substituted derivatives.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed in a single pot: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Caption: General workflow for the synthesis of this compound and its derivatives via reductive amination.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a standard procedure for the synthesis of the parent amine hydrochloride.

Materials:

-

1-Cyclopropylpropan-1-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) in Et₂O

Procedure:

-

Imine Formation: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is acidic. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between water and diethyl ether. The aqueous layer contains the product.

-

Extraction: Wash the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a concentrated solution of sodium hydroxide (NaOH) to a pH > 12.

-

Isolation: Extract the free amine into a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a multiplet for the methine proton adjacent to the nitrogen and the cyclopropyl ring, and characteristic upfield multiplets for the cyclopropyl protons.[7] |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methine carbon, and the characteristic upfield signals for the carbons of the cyclopropyl ring.[7] |

| Mass Spec. | The expected molecular ion peak (M+H)⁺ in the positive ion mode. |

| IR Spec. | Characteristic N-H stretching vibrations for the primary amine, along with C-H and C-C stretching frequencies. |

Structural Analogues and Derivatives

The primary amine of this compound provides a versatile point for the introduction of a wide variety of substituents to explore the structure-activity relationship.

N-Aryl and N-Heteroaryl Derivatives

The synthesis of N-aryl and N-heteroaryl derivatives can be achieved through Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions. These modifications are crucial for targeting a vast array of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes where aromatic interactions are key.[8]

Sources

- 1. longdom.org [longdom.org]

- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

"potential biological activity of 1-Cyclopropylpropan-1-amine"

An In-depth Technical Guide to the Potential Biological Activity of 1-Cyclopropylpropan-1-amine

Authored by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Unique Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is relentless. The cyclopropyl group, a small, strained ring, has garnered significant attention for its ability to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2][3] This guide focuses on a specific, relatively underexplored molecule: This compound . While direct extensive research on this particular compound is limited, its structural features place it at an interesting intersection of known pharmacologically active classes.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a simple recounting of existing data, but rather a forward-looking synthesis of the potential of this compound, grounded in the established principles of medicinal chemistry and pharmacology. We will explore its chemical nature, hypothesize its potential biological activities based on the well-documented roles of the cyclopropylamine moiety, and provide a comprehensive roadmap for its experimental investigation. The core of this guide lies in not just what to study, but why and how, with a strong emphasis on addressing the key challenges inherent to this class of compounds.

The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of a cyclopropylamine moiety is a well-established strategy in drug design, present in a range of FDA-approved drugs.[4] Its utility stems from the unique electronic and conformational properties of the cyclopropane ring. The strained three-membered ring introduces a degree of rigidity that can lock a molecule into a bioactive conformation, potentially increasing its affinity for a biological target.[5] Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, such as a double bond, while offering improved metabolic stability.[1]

| Approved Drug | Therapeutic Area | Role of Cyclopropylamine Moiety |

| Ciprofloxacin | Antibiotic | Essential for antibacterial activity and cell penetration. |

| Simeprevir | Hepatitis C | Part of the macrocyclic structure, contributing to binding affinity. |

| Risdiplam | Spinal Muscular Atrophy | A key component of the molecule, influencing its pharmacological properties. |

| Tranylcypromine | Antidepressant (MAOI) | The core pharmacophore responsible for inhibiting monoamine oxidase.[6] |

The diverse applications of the cyclopropylamine scaffold underscore its potential.[6] From infectious diseases to neurological disorders, this structural motif has proven its value. This provides a strong rationale for the investigation of novel, underexplored cyclopropylamines like this compound.

Hypothesized Biological Activities of this compound

Based on the known activities of structurally related compounds, we can formulate several hypotheses for the potential biological activities of this compound.

-

Antimicrobial and Antifungal Activity: The presence of the cyclopropylamine moiety in fluoroquinolone antibiotics like ciprofloxacin suggests that this compound and its derivatives could be explored for antibacterial properties. Additionally, various cyclopropane-containing compounds have demonstrated antifungal activity.[1][7]

-

Central Nervous System (CNS) Activity: The cyclopropyl group is a key feature of monoamine oxidase inhibitors (MAOIs) like tranylcypromine, used as antidepressants.[6] It is plausible that this compound could exhibit activity on CNS targets, such as neurotransmitter transporters or receptors. Furthermore, derivatives of 1-aminocyclopropanecarboxylic acid are known ligands for the NMDA receptor.[7][8]

-

Antiviral Activity: Several antiviral drugs incorporate the cyclopropyl group.[1][7] This suggests that this compound could serve as a starting point for the development of novel antiviral agents.

-

Antitumor Activity: A range of cyclopropane-containing compounds have been investigated for their antitumor properties.[1][7][9]

These hypotheses provide a foundation for a structured screening approach to elucidate the biological activity of this molecule.

The Critical Challenge: Metabolic Activation and Toxicity

A crucial aspect of developing drugs containing a cyclopropylamine moiety is the potential for metabolic activation by cytochrome P450 (CYP450) enzymes. This is a well-documented liability for this class of compounds. The strained cyclopropane ring can undergo oxidation, leading to ring-opening and the formation of reactive intermediates.[10][11] These reactive metabolites can covalently bind to cellular macromolecules, such as proteins, which can lead to idiosyncratic drug-induced toxicity, including hepatotoxicity.[10][11]

The metabolism of the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine group, has been linked to cases of severe liver injury.[10][11] This underscores the absolute necessity of thoroughly investigating the metabolic fate of this compound early in the drug discovery process.

Caption: Workflow for the initial in vitro screening of this compound.

Phase 2: Metabolic Stability and Bioactivation Assessment

This is a critical, self-validating phase. If the compound shows promising activity in Phase 1, it is imperative to immediately assess its metabolic liabilities.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the rate of metabolism of this compound.

-

Materials:

-

This compound (test compound)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Positive control compound with known metabolic rate (e.g., testosterone)

-

Acetonitrile with internal standard for quenching and sample preparation

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add HLM and phosphate buffer. Pre-incubate at 37°C.

-

Add the test compound or positive control to the wells to initiate the reaction (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (k / [HLM protein concentration]).

-

Detailed Protocol: Reactive Metabolite Trapping with Glutathione (GSH)

-

Objective: To detect the formation of electrophilic, reactive metabolites.

-

Materials: Same as for the metabolic stability assay, with the addition of reduced glutathione (GSH).

-

Procedure:

-

Follow the same incubation procedure as the metabolic stability assay, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.

-

After a set incubation time (e.g., 60 minutes), quench the reaction.

-

Analyze the samples by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (or fragments thereof), which would indicate the formation of a GSH adduct.

-

-

Interpretation: The detection of GSH adducts is a strong indication that reactive metabolites are being formed and that the compound has a potential for bioactivation-related toxicity. [10]

Phase 3: Analog Synthesis and Structure-Activity/Metabolism Relationship (SAR/SMR)

If this compound shows interesting activity but also metabolic liabilities, a medicinal chemistry effort to synthesize analogs is warranted. The goal is to modulate the structure to improve potency and reduce metabolic activation.

| Modification Strategy | Rationale |

| Substitution on the propyl chain | May alter interaction with metabolic enzymes and/or target protein. |

| Substitution on the cyclopropyl ring | Can block sites of metabolism and influence conformation. |

| Modification of the amine | Can alter pKa and metabolic profile (e.g., secondary or tertiary amines). |

Synthesis and Accessibility

This compound is not as readily available as simpler amines, but its synthesis is achievable through established organic chemistry methods. [12]A common route involves the reaction of cyclopropylmagnesium bromide with propionitrile, followed by reduction of the resulting imine. Scalable synthetic routes are crucial for enabling thorough biological evaluation and potential future development. [13][14]

Conclusion and Future Directions

This compound represents an intriguing, yet challenging, starting point for drug discovery. Its core structure is shared with numerous successful therapeutic agents, suggesting a high potential for biological activity across various domains. However, the well-documented risk of metabolic activation associated with the cyclopropylamine moiety cannot be overstated.

The path forward for any research program involving this molecule must be guided by a dual-pronged strategy: the exploration of efficacy and the rigorous, early-stage assessment of metabolic stability and reactive metabolite formation. The experimental workflows detailed in this guide provide a robust framework for such an investigation. By embracing a proactive approach to understanding and mitigating the potential liabilities of this scaffold, the scientific community can effectively unlock the therapeutic potential of this compound and its future derivatives.

References

- Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.

- Google Patents. Process for manufacturing cyclopropylamine. US3711549A.

- PubMed. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol.

- PMC - NIH.

- Longdom Publishing.

- Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.

- PMC - NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Design, Synthesis, and Antimicrobial Activity of Amide Deriv

- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.

- ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.

- ACS Publications.

- PharmaBlock.

- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Enamine. Novel spirocyclic and fused cyclopropane scaffolds for medicinal chemistry.

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 13. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 14. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

"in silico prediction of 1-Cyclopropylpropan-1-amine properties"

An In-depth Technical Guide for the In Silico Prediction of 1-Cyclopropylpropan-1-amine Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a molecule's pharmacokinetic and toxicological profile is critical for mitigating late-stage attrition. In silico methodologies provide a robust, rapid, and cost-effective framework for these initial evaluations. This technical guide presents a comprehensive, step-by-step workflow for the computational prediction of key physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and drug-like properties of the novel chemical entity, this compound. By leveraging a suite of validated, freely accessible web-based tools, including SwissADME, Chemicalize, and ProTox-II, this document serves as a practical guide for researchers to generate a foundational profile of this molecule, thereby informing subsequent experimental design and prioritization.

Introduction: The Rationale for Predictive Modeling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (ADME) profiles or unforeseen toxicity. The principle of "failing fast and failing cheap" is therefore central to modern drug development. Computational, or in silico, prediction allows for the early and high-throughput screening of molecular properties before significant resources are invested in synthesis and experimental testing.[1][2]

This compound, with its unique combination of a strained cyclopropyl ring and a primary amine, presents an interesting scaffold for medicinal chemistry. The cyclopropyl group can influence conformation and metabolic stability, while the amine is a key pharmacophoric feature and determinant of physicochemical properties. This guide provides the scientific causality behind the selection of predictive models and a detailed protocol for their application to this specific molecule.

Molecular Representation and Input

A standardized and accurate representation of the molecule is the foundational input for all in silico tools. The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is C1CC1C(N)CC . This string unambiguously represents the molecule's 2D structure and serves as the primary input for the following analyses.

Caption: 2D chemical structure of this compound.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both pharmaceutical formulations and biological systems. They are the primary determinants of solubility, permeability, and target engagement.[3][4][5]

Lipophilicity (logP)

-

Causality and Expertise: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor influencing absorption, distribution, and toxicity. An optimal logP value is essential for balancing membrane permeability with aqueous solubility. For orally administered drugs, a logP value of less than 5 is generally desirable.[6][7]

-

Protocol: Consensus logP Prediction

-

Tool 1: SwissADME: Navigate to the SwissADME web server.[1][8][9]

-

Input the SMILES string C1CC1C(N)CC into the query field and execute the analysis.

-

Record the "Consensus Log P" value, which is an average of multiple predictive models.

-

Tool 2: Chemicalize: Navigate to the Chemicalize web platform.[10][11][12]

-

Input the same SMILES string.

-

Record the predicted logP value.

-

Compare the values from both tools to establish a confident prediction range.

-

Acidity Constant (pKa)

-

Causality and Expertise: The pKa value determines the ionization state of a molecule at a given pH. The primary amine in our molecule is basic and will be predominantly protonated (positively charged) at physiological pH (~7.4). This charge significantly impacts solubility, receptor binding (ionic interactions), and the potential for hERG channel-mediated cardiotoxicity.

-

Protocol: pKa Prediction

Aqueous Solubility (logS)

-

Causality and Expertise: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development. The logS value represents the logarithm of the molar solubility.

-

Protocol: Solubility Prediction

Table 1: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool(s) |

| Consensus logP | Value to be determined by user | SwissADME, Chemicalize |

| Basic pKa | Value to be determined by user | Chemicalize |

| Water Solubility (logS) | Value to be determined by user | SwissADME |

Pharmacokinetic (ADME) Profile Prediction

An effective drug must not only interact with its target but also navigate the complex biological systems of the body. ADME profiling predicts this journey.[1]

Caption: Workflow for predicting the ADMET profile.

Absorption

-

Causality and Expertise: For oral drugs, absorption from the gastrointestinal (GI) tract is the first critical step. We also assess the likelihood of crossing the blood-brain barrier (BBB), which is desirable for CNS targets but a liability for peripherally acting drugs.

-

Protocol: Absorption Prediction

-

Tool: SwissADME: Refer to the SwissADME output.

-

GI Absorption: Note the qualitative prediction (e.g., High/Low).

-

BBB Permeation: Record the binary (Yes/No) prediction. This is critical for assessing potential CNS side effects or efficacy.

-

Metabolism

-

Causality and Expertise: Drug metabolism, primarily by the Cytochrome P450 (CYP) enzyme superfamily, dictates a drug's half-life and potential for drug-drug interactions. Predicting inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a key part of risk assessment.

-

Protocol: CYP Inhibition Prediction

-

Tool: SwissADME: In the results, locate the "Pharmacokinetics" section.

-

For each major CYP isoform listed, record the binary prediction of inhibition (Yes/No). A "Yes" indicates a potential liability for drug-drug interactions.

-

Druglikeness and Medicinal Chemistry Friendliness

-

Causality and Expertise: Druglikeness rules, like Lipinski's Rule of Five, are heuristics based on the physicochemical properties of successful oral drugs.[13][14][15] They provide a quick assessment of whether a molecule resides in a "favorable" chemical space. Medicinal chemistry friendliness alerts flag potentially problematic or synthetically challenging functional groups.

-

Protocol: Druglikeness Assessment

-

Tool: SwissADME:

-

Druglikeness: Check for any violations of Lipinski's Rule of Five.

-

Medicinal Chemistry: Note any "PAINS" (pan-assay interference compounds) or other structural alerts.

-

Table 2: Summary of Predicted ADME and Druglikeness Properties

| Parameter | Prediction | Prediction Tool |

| GI Absorption | Value to be determined by user | SwissADME |

| BBB Permeant | Value to be determined by user | SwissADME |

| CYP1A2 Inhibitor | Value to be determined by user | SwissADME |

| CYP2C9 Inhibitor | Value to be determined by user | SwissADME |

| CYP2C19 Inhibitor | Value to be determined by user | SwissADME |

| CYP2D6 Inhibitor | Value to be determined by user | SwissADME |

| CYP3A4 Inhibitor | Value to be determined by user | SwissADME |

| Lipinski Violations | Value to be determined by user | SwissADME |

Toxicity Risk Prediction

Early identification of potential toxicological liabilities is crucial. The ProTox-II server uses a combination of machine learning models and fragment propensities to predict various toxicity endpoints.[16][17][18]

-

Causality and Expertise: We will assess acute toxicity (LD50), a measure of short-term lethality, as well as organ-specific toxicities like hepatotoxicity (liver damage) and mutagenicity, which is the potential to cause genetic mutations.

-

Protocol: Toxicity Prediction

-

Tool: ProTox-II: Navigate to the ProTox-II web server.[16][19]

-

Input the SMILES string C1CC1C(N)CC and launch the prediction.

-

Acute Toxicity: Record the predicted LD50 value (in mg/kg) and the corresponding toxicity class (I-VI).[19]

-

Organ Toxicity: Record the predicted probability of hepatotoxicity.

-

Toxicological Endpoints: Note the prediction for mutagenicity.

-

Table 3: Summary of Predicted Toxicological Risks

| Toxicity Endpoint | Prediction | Prediction Tool |

| Predicted LD50 (mg/kg) | Value to be determined by user | ProTox-II |

| Toxicity Class | Value to be determined by user | ProTox-II |

| Hepatotoxicity | Value to be determined by user | ProTox-II |

| Mutagenicity | Value to be determined by user | ProTox-II |

Synthesis and Conclusion

This in silico analysis provides a foundational, multi-parameter profile of this compound. The collective data from these predictive models allows the researcher to form an initial hypothesis about the molecule's suitability as a drug candidate. For instance, a molecule with high predicted GI absorption, no BBB permeation (for a peripheral target), no CYP inhibition, no Lipinski violations, and a high LD50 value (low toxicity) would be considered a promising candidate for progression. Conversely, predictions of poor solubility, significant CYP inhibition, or mutagenicity would serve as critical red flags, warranting either deprioritization or specific chemical modifications to mitigate these liabilities.

It is imperative to recognize that these are computational predictions. While highly valuable for prioritization and risk assessment, they are not a substitute for experimental validation. The insights gained from this guide should be used to design and inform targeted in vitro and in vivo experiments to confirm the molecule's true properties.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

Chemicalize by ChemAxon. (n.d.). Retrieved January 24, 2026, from [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 8. SwissADME [swissadme.ch]

- 9. Molecular Modelling Group [molecular-modelling.ch]

- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 11. chemaxon.com [chemaxon.com]

- 12. Chemicalize Professional - Hosted Cheminformatics Solutions [pro.chemicalize.com]

- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 14. Lipinski Rule of Five [scfbio-iitd.res.in]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

A Senior Application Scientist's Guide to Sourcing 1-Cyclopropylpropan-1-amine for Pharmaceutical R&D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Landscape of a High-Value Building Block.

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "smart" substituent, capable of fine-tuning a drug candidate's metabolic stability, potency, and pharmacokinetic profile. Within this privileged class of building blocks, 1-Cyclopropylpropan-1-amine and its derivatives are gaining traction as valuable synthons for novel therapeutics. This guide, compiled from a senior application scientist's perspective, provides an in-depth analysis of the commercial supplier landscape for this key intermediate, offering practical insights into sourcing, quality assessment, and strategic considerations for its use in drug discovery and development.

The Strategic Importance of this compound in Drug Design

The unique physicochemical properties of the cyclopropyl ring—namely its strained three-membered ring system—impart a range of desirable characteristics to a parent molecule. When incorporated into a drug candidate, the this compound moiety can:

-

Enhance Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life and improved bioavailability.

-

Improve Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

-

Modulate Lipophilicity: The introduction of this small carbocycle can fine-tune the lipophilicity of a compound, impacting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

These beneficial effects have led to the inclusion of cyclopropylamines in a variety of therapeutic agents under investigation.[2][3]

The Commercial Supplier Landscape

A number of chemical suppliers offer this compound, primarily as its more stable hydrochloride salt (CAS No. 677743-70-3). The following table summarizes a selection of prominent commercial sources, highlighting the typical specifications and availability.

| Supplier | Product Name | CAS Number | Purity | Notes |

| King-Pharm | This compound hydrochloride | 677743-70-3 | Inquire | Offers the compound and indicates it is in stock and ready to ship.[4] |

| ChemShuttle | This compound hydrochloride | 677743-70-3 | Inquire | Positions the compound for use in lipophilicity adjustment in lead optimization.[1] |

| Sigma-Aldrich | This compound hydrochloride | 677743-70-3 | ≥97% | Distributed for ChemScene LLC; basic properties listed. |

| LabSolu | This compound hydrochloride | 677743-70-3 | 97% | Provides basic physical and safety information.[5] |

| Arctom | This compound HCL | 677743-70-3 | Inquire | Lists the product for sale.[6] |

| Molekula | This compound hydrochloride | 677743-70-3 | Inquire | Lists the product in their catalog. |